5-Acetylamino-6-formylamino-3-methyluracil
5-Acetylamino-6-formylamino-3-methyluracil
5-Acetylamino-6-formylamino-3-methyluracil, also known as afmu, belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Acetylamino-6-formylamino-3-methyluracil is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Acetylamino-6-formylamino-3-methyluracil has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-acetylamino-6-formylamino-3-methyluracil is primarily located in the cytoplasm. 5-Acetylamino-6-formylamino-3-methyluracil can be biosynthesized from paraxanthine and acetyl-CoA; which is mediated by the enzyme arylamine N-acetyltransferase 2. In humans, 5-acetylamino-6-formylamino-3-methyluracil is involved in the caffeine metabolism pathway.
5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil.
5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil.
Brand Name:
Vulcanchem
CAS No.:
85438-96-6
VCID:
VC20746731
InChI:
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)
SMILES:
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Molecular Formula:
C8H10N4O4
Molecular Weight:
226.19 g/mol
5-Acetylamino-6-formylamino-3-methyluracil
CAS No.: 85438-96-6
Cat. No.: VC20746731
Molecular Formula: C8H10N4O4
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Acetylamino-6-formylamino-3-methyluracil, also known as afmu, belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Acetylamino-6-formylamino-3-methyluracil is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Acetylamino-6-formylamino-3-methyluracil has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-acetylamino-6-formylamino-3-methyluracil is primarily located in the cytoplasm. 5-Acetylamino-6-formylamino-3-methyluracil can be biosynthesized from paraxanthine and acetyl-CoA; which is mediated by the enzyme arylamine N-acetyltransferase 2. In humans, 5-acetylamino-6-formylamino-3-methyluracil is involved in the caffeine metabolism pathway. 5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil. |
|---|---|
| CAS No. | 85438-96-6 |
| Molecular Formula | C8H10N4O4 |
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) |
| Standard InChI Key | RDZNZFGKEVDNPK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
| Canonical SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator